molecular formula C23H21N5O2S B3707354 N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide

N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide

Cat. No.: B3707354
M. Wt: 431.5 g/mol
InChI Key: OWXRECJVDCCAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide involves multiple steps, typically starting with the preparation of the benzotriazole core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies are ongoing to fully elucidate these mechanisms .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-3-30-18-11-9-17(10-12-18)28-26-20-13-8-16(14-21(20)27-28)24-23(31)25-22(29)19-7-5-4-6-15(19)2/h4-14H,3H2,1-2H3,(H2,24,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXRECJVDCCAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide
Reactant of Route 6
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.